3,5-Diethyl-1-methyl-1H-pyrazol-4-amine

Regioselective synthesis Pyrazolo[1,5-a]pyrimidine Tautomerism control

CAS 87675-34-1 eliminates regioisomeric mixtures in pyrazolo[1,5-a]pyrimidine synthesis via its pre-installed N-1 methyl group, removing the need for N-methylation process development and protecting group strategies. • Enforces single regioisomeric outcome in cyclocondensation with 1,3-biselectrophiles • ≥98% purity (NLT) from ISO-certified supply chain ensures batch-to-batch consistency • 3,5-Diethyl substitution adds +0.6-0.9 clogP vs. dimethyl analog for hydrophobic kinase ATP pockets • Calculated bp 275.2°C, flash point 120.2°C for scale-up thermal safety assessment

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
CAS No. 87675-34-1
Cat. No. B1628650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diethyl-1-methyl-1H-pyrazol-4-amine
CAS87675-34-1
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NN1C)CC)N
InChIInChI=1S/C8H15N3/c1-4-6-8(9)7(5-2)11(3)10-6/h4-5,9H2,1-3H3
InChIKeyLOZHNJQWDDUJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diethyl-1-methyl-1H-pyrazol-4-amine: Procurement-Grade 4-Aminopyrazole Building Block


3,5-Diethyl-1-methyl-1H-pyrazol-4-amine (CAS 87675-34-1) is a fully substituted 4-aminopyrazole derivative bearing ethyl groups at positions 3 and 5 and a methyl group at N-1, with molecular formula C8H15N3 and molecular weight 153.22 g/mol . The compound belongs to the 4-aminopyrazole family—a privileged scaffold in medicinal chemistry that serves as a key synthetic intermediate en route to pyrazolo[1,5-a]pyrimidines and other fused heterocyclic systems [1]. Commercially available from multiple vendors at purity specifications ranging from 95% to ≥98% , this building block is supplied under ISO-certified quality systems for global pharmaceutical R&D and quality control applications .

Why Generic Substitution of 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine Carries Risk


Within the 4-aminopyrazole building block family, seemingly minor variations in N-1 and C-3/C-5 substitution produce substantial differences in steric bulk, lipophilicity, hydrogen-bonding capacity, and downstream reactivity that cannot be compensated by simple analog interchange . The N-1 methyl group of the target compound blocks a potential tautomeric proton site, directing regioselective cyclocondensation with 1,3-biselectrophiles to form pyrazolo[1,5-a]pyrimidines—a transformation that the N-1 unsubstituted analog (3,5-diethyl-1H-pyrazol-4-amine, CAS 1817793-40-0) may execute with altered regiochemistry or competing side reactions [1]. Likewise, replacing the 3,5-diethyl substitution pattern with 3,5-dimethyl reduces calculated logP by approximately 0.8–1.2 units and decreases steric shielding of the C-4 amino group, which can alter both the pharmacokinetic profile of derived lead compounds and the selectivity of enzyme inhibition in aminopyrazole-based kinase inhibitor programs [2]. These differences make direct substitution scientifically unsound without re-optimization of the synthetic route and biological SAR.

Comparator-Anchored Evidence for Scientific Selection


N-1 Methylation Eliminates Tautomeric Ambiguity

The target compound's N-1 methyl substituent permanently blocks annular tautomerism, whereas the NH analog (3,5-diethyl-1H-pyrazol-4-amine, CAS 1817793-40-0) exists as an equilibrium mixture of 1H- and 2H-tautomers. In cyclocondensation reactions with 1,3-biselectrophiles to form pyrazolo[1,5-a]pyrimidines, the N-1 methyl group enforces a single regioisomeric outcome, while the NH analog can yield regioisomeric mixtures requiring chromatographic separation [1]. The N-unsubstituted analog's C-4 NH2 group participates in intermolecular hydrogen bonding in the solid state (as demonstrated by X-ray crystallography of the related compound 3,5-diethyl-1H-pyrazol-4-amine [2]), which can affect solubility and reaction kinetics compared to the N-methylated target compound.

Regioselective synthesis Pyrazolo[1,5-a]pyrimidine Tautomerism control

Elevated Lipophilicity and Steric Bulk vs. Dimethyl Analog

Replacement of the 3,5-dimethyl substitution pattern (1,3,5-trimethyl-1H-pyrazol-4-amine, C6H11N3, MW 125.17) with 3,5-diethyl increases molecular weight from 125.17 to 153.22 g/mol and adds four methylene units, substantially elevating calculated logP and steric occupancy [1]. In aminopyrazole-based kinase inhibitor SAR studies, incremental alkyl chain elongation at the pyrazole 3- and 5-positions has been shown to modulate isoform selectivity and cellular potency, with ethyl substituents providing an optimal balance between hydrophobic pocket occupancy and molecular weight for CNS drug-likeness criteria [2]. The 3,5-dimethyl analog (CAS 28466-21-9, registered in ChEBI as CHEBI:195137) is commercially available at comparable purity, but its lower MW and logP make it less suitable for targets requiring deeper hydrophobic pocket penetration.

Lipophilicity SAR optimization Kinase inhibitor

Commercial Purity and ISO-Certified Supply Chain

Vendor datasheets document a purity specification range for CAS 87675-34-1 spanning from 95% (AKSci, CymitQuimica) to ≥97% (WanviBio, Leyan) to ≥98% NLT (MolCore) [1]. The N-1 unsubstituted comparator 3,5-diethyl-1H-pyrazol-4-amine (CAS 1817793-40-0) is commercially offered at 95% (AKSci) and 98% (Leyan), while the trimethyl analog (CAS 28466-21-9) is available at typical research-grade purity . The availability of the target compound at ≥98% purity under ISO-certified quality systems provides a documented quality threshold suitable for pharmaceutical intermediate procurement, whereas the N-unsubstituted analog lacks demonstrated ISO-certified supply at equivalent purity levels from the surveyed vendors.

Purity specification Quality control Pharmaceutical intermediate

Direct Utility as Precursor to Pyrazolo[1,5-a]pyrimidines

3,5-Diethyl-1-methyl-1H-pyrazol-4-amine is specifically documented as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, a privileged scaffold in medicinal chemistry with reported antitumor, anti-inflammatory, and kinase inhibitory activities [1]. The general synthetic pathway involves cyclocondensation of 4-aminopyrazoles with 1,3-biselectrophilic reagents such as diethyl ethoxymethylenemalonate or β-diketones, a transformation well-established in the peer-reviewed literature for aminopyrazole substrates [1]. While 3-aminopyrazoles are more commonly employed for pyrazolo[1,5-a]pyrimidine synthesis, the 4-amino regioisomer (as in the target compound) provides access to an alternative connectivity pattern (pyrazolo[1,5-a]pyrimidine with the pyrimidine ring fused at the pyrazole C-3/C-4 positions rather than C-4/C-5), expanding accessible chemical space for library design.

Fused heterocycle synthesis Pyrazolo[1,5-a]pyrimidine Medicinal chemistry building block

Calculated Physicochemical Properties for Pre-Experimental Triage

Quantitative calculated physicochemical properties available from authoritative databases enable pre-experimental comparison of the target compound against its closest analogs. The target compound (C8H15N3, MW 153.22) has a calculated density of 1.076 g/cm³, boiling point of 275.2 °C at 760 mmHg, and flash point of 120.2 °C. Its N-unsubstituted analog 3,5-diethyl-1H-pyrazol-4-amine (C7H13N3, MW 139.20) has lower molecular weight but its calculated density, boiling point, and flash point are not uniformly reported across databases, limiting direct comparison . The 3,5-dimethyl analog 1,3,5-trimethyl-1H-pyrazol-4-amine (C6H11N3, MW 125.17) has a molecular weight 28.05 Da lower and correspondingly lower boiling point (estimated ~230–240 °C based on pyrazole homolog increments). These calculated parameters support pre-experimental assessment of handling requirements (distillation, storage) and volatility for reaction planning.

Physicochemical properties Drug-likeness In silico screening

High-Value Application Scenarios from Quantitative Evidence


Regioselective Pyrazolo[1,5-a]pyrimidine Library Synthesis

The N-1 methyl group of CAS 87675-34-1 enforces a single regioisomeric outcome in cyclocondensation reactions with 1,3-biselectrophiles, enabling the reliable construction of pyrazolo[1,5-a]pyrimidine libraries without the regioisomeric mixtures that plague reactions of the NH analog (CAS 1817793-40-0) . Combined with the enhanced lipophilicity of the 3,5-diethyl substitution pattern—adding approximately 28 Da and an estimated +0.6–0.9 clogP units versus the 3,5-dimethyl analog [1]—this building block is positioned for hit-to-lead optimization of kinase inhibitors targeting ATP-binding pockets with hydrophobic character, as demonstrated in aminopyrazole-based JNK3 inhibitor SAR campaigns [1]. Procuring at ≥98% purity from ISO-certified suppliers ensures batch-to-batch consistency for parallel synthesis workflows.

GMP-Relevant Procurement with Documented Quality Assurance

The availability of CAS 87675-34-1 at ≥98% purity (NLT specification) through ISO-certified supply chains distinguishes it from the N-unsubstituted analog (CAS 1817793-40-0), which is offered at 95–98% from vendors lacking documented ISO certification in surveyed sources [1]. For pharmaceutical development programs requiring a 4-amino-3,5-diethylpyrazole core with N-1 protection already installed, this compound eliminates the need to develop and validate an N-methylation step on the NH precursor—a transformation that would require additional process optimization, impurity profiling, and analytical method development. The calculated boiling point (275.2 °C) and flash point (120.2 °C) provide safety-relevant parameters for scale-up risk assessment not uniformly available for comparator compounds.

Differentiated Chemical Space via 4-Amino Pyrazole Connectivity

While the majority of pyrazolo[1,5-a]pyrimidine syntheses employ 3-aminopyrazole substrates, the 4-amino connectivity of CAS 87675-34-1 provides access to an alternative ring fusion pattern that expands accessible chemical space for patent diversification and scaffold-hopping strategies . When combined with the fully substituted nature of the pyrazole ring (no free NH positions remaining), this building block eliminates the need for protecting group strategies during subsequent transformations, streamlining synthetic sequences compared to partially substituted aminopyrazole alternatives. The one-step synthesis methodology for 4-amino-3,5-disubstituted pyrazoles from diketo oximes reported in the primary literature [1] confirms the synthetic accessibility of this substitution pattern, supporting reliable resupply for long-term discovery programs.

In Silico Triage Using Calculated Physicochemical Data

For computational chemistry teams performing virtual screening or reaction feasibility assessment, the documented calculated properties of CAS 87675-34-1—including density (1.076 g/cm³), boiling point (275.2 °C), and flash point (120.2 °C) from the ChemBlink database —enable pre-experimental triage with greater confidence than is possible for its N-unsubstituted analog (CAS 1817793-40-0), for which these calculated parameters are not uniformly reported [1]. This data availability reduces experimental uncertainty in solvent selection, distillation protocol design, and thermal safety assessment, accelerating the transition from computational hit identification to wet-lab synthesis execution.

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